6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
6-bromo-5-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-5(10)2-3-6-7(4)8(12)14-9(13)11-6/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPSCUJQCONCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)OC(=O)N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions:
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Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 5-methyl-6-amino-1H-benzo[d] oxazine-2,4-dione.
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Alkoxylation : Treatment with alcohols (e.g., methanol or ethanol) in the presence of K₂CO₃ produces 6-alkoxy derivatives.
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Thiolation : Reacts with thiols (e.g., benzyl mercaptan) in DMF to form 6-arylthio analogs.
Key Mechanism :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing oxazine ring activates the bromine for nucleophilic attack.
Suzuki Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-couplings:
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With Boronic Acids : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (3:1), aryl/heteroaryl boronic acids couple to form biaryl derivatives (e.g., 6-phenyl-5-methyl-1H-benzo[d] oxazine-2,4-dione).
Example Reaction :
Cyclization Reactions
The compound acts as a precursor in heterocycle synthesis:
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With Anthranilic Acid : In THF/NaH, it forms dibenzo[b,f]diazocine-6,12-diones via intermolecular coupling .
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Quinolinone Formation : Reacts with ethyl cyanoacetate under basic conditions to yield quinolinone derivatives through cyclization .
Key Conditions :
| Reagent | Solvent | Temperature | Product Yield |
|---|---|---|---|
| Anthranilic acid | THF | Reflux | 45–60% |
| Ethyl cyanoacetate | DMF | 80°C | 55–70% |
Phosphorylation Reactions
6-Bromo-5-methyl-1H-benzo[d] oxazine-2,4-dione reacts with methylenebisphosphonates to form N-heterocyclic bisphosphonate derivatives. This reaction is catalyzed by tetraethyl methylenebisphosphonate in refluxing toluene .
Key Application :
The resulting bisphosphonates show cytogenetic activity in human lymphocyte cultures, with sister chromatid exchange frequencies reduced by 18–32% compared to controls .
Coupling with Aminobenzoic Acids
Under basic conditions, the compound couples with 2-aminobenzoic acids to form unsymmetrical dibenzo[b,f]diazocine-6,12-diones. Sodium hydride in THF facilitates this transformation .
Example :
Hydrolysis Reactions
The oxazine ring undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the ring to yield 5-methyl-6-bromoanthranilic acid.
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Basic Hydrolysis : NaOH in aqueous ethanol produces 5-methyl-6-bromo-2,4-dihydroxybenzamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cancer cell pathways. For instance, the compound's ability to interact with DNA and RNA suggests potential as a chemotherapeutic agent.
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents.
Organic Synthesis
Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Photochemical Applications : The compound's structure allows for interesting photochemical behavior. It can be utilized in the development of light-sensitive materials or as a photoinitiator in polymerization processes.
Agrochemicals
Pesticide Development : There is potential for this compound to be explored as a precursor for developing new pesticides. Its chemical structure may provide the necessary properties for effective pest control while minimizing environmental impact.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The benzo[d][1,3]oxazine-2,4-dione derivatives vary primarily in substituent type, position, and electronic effects. Key examples include:
Physical and Chemical Properties
- Melting Points : Bulky substituents (e.g., naphthylmethyl) increase melting points (e.g., 230–231°C for 6-bromo-1-(naphthalen-1-ylmethyl) derivative) compared to smaller groups like methyl (141–142°C for 1-benzyl derivative) .
- Reactivity: Bromine at position 6 enhances electrophilicity, favoring nucleophilic substitution reactions, whereas nitro groups (e.g., 7-NO₂) require harsh conditions (thionyl chloride, 65°C) for synthesis .
- Solubility : Methyl and benzyl groups improve solubility in organic solvents (e.g., DMF, chloroform), critical for reaction optimization .
Key Findings and Implications
Substituent Effects : Bromine at position 6 increases electrophilicity, making the compound reactive toward nucleophiles, while methyl groups at position 5 provide steric stabilization .
Synthetic Flexibility : Sodium hydride-mediated alkylation is robust for N-substitution but requires careful control to avoid hydrolysis byproducts .
Biological Relevance : Bromo and nitro derivatives are prioritized in drug discovery due to their bioactivity, though toxicity profiles must be evaluated .
Data Tables
Table 1: Comparative Analysis of Selected Derivatives
| Property | 6-Bromo-5-methyl Derivative | 6-Chloro-1-methyl Derivative | 7-Nitro Derivative |
|---|---|---|---|
| Melting Point (°C) | ~220–230 (inferred) | 201–202 | 230–231 (post-purification) |
| Yield (%) | ~60 (estimated) | 62 | 40–50 |
| Key Application | Antimicrobial | Intermediate | RNA probing |
| Reactivity | High (Br) | Moderate (Cl) | High (NO₂) |
Biological Activity
6-Bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (CAS No. 258508-82-6) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antibacterial properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazine core structure with a bromine atom and a methyl group at specified positions. Its molecular formula is , with a molecular weight of approximately 256.05 g/mol. The structural formula is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| CAS Number | 258508-82-6 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's reactivity, which may influence its binding affinity to biological molecules. Research indicates that the compound can modulate enzyme activities, potentially leading to various biological effects such as cytotoxicity against cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance, in a study assessing its effects on HeLa (cervical cancer) and U87 (glioblastoma) cell lines, the compound demonstrated selective cytotoxicity:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa | 97.3 | Moderate cytotoxicity |
| U87 | >200 | Lower cytotoxicity observed |
These findings suggest that while the compound exhibits some degree of selectivity towards cancerous cells, further optimization may be necessary to enhance its efficacy.
Antibacterial Activity
In addition to its anticancer properties, the antibacterial activity of this compound has also been investigated. However, studies have reported that this compound does not exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria at concentrations tested (12.5 µM to 100 µM). For example:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | No significant inhibition |
| Escherichia coli | No significant inhibition |
Case Studies and Research Findings
Several studies have explored the broader implications of compounds structurally related to this compound. For instance:
- Cytotoxic Effects : A study involving dibenzo[b,f][1,5]diazocine derivatives showed varying levels of cytotoxicity across different cancer cell lines. Some derivatives demonstrated IC₅₀ values comparable to those observed for this compound .
- Mechanistic Insights : Research into similar compounds has provided insights into their mechanisms of action involving apoptosis induction in cancer cells and potential pathways for further drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-bromo-5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with acylating agents. For example, bromoanthranilic acid derivatives can react with methyl chloroformate under basic conditions (e.g., pyridine) at 0–5°C to form the oxazine ring. Purification via recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate) is recommended. Monitor reaction progress using TLC (mobile phase: hexane:ethyl acetate, 2:1) . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of anthranilic acid to acylating agent) and reaction time (30–60 minutes).
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine and methyl group positions). The methyl group typically appears as a singlet (~δ 2.3 ppm in CDCl₃), while aromatic protons show splitting due to bromine’s deshielding effect .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds or π-π stacking) to validate the oxazine ring conformation .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~284 Da) and isotopic patterns from bromine .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its anti-inflammatory or antimicrobial potential?
- Methodological Answer :
- In vitro assays : Use LPS-induced RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α/IL-6 inhibition (IC₅₀ determination). For antimicrobial screening, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents at positions 5 and 6) to identify critical functional groups. Compare activity data with computational docking results (e.g., binding affinity to COX-2 or bacterial enzymes) .
Q. What computational strategies are recommended to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets like cyclooxygenase (COX) or bacterial topoisomerases. Validate docking poses with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR modeling : Develop regression models using descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with observed bioactivity .
Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?
- Methodological Answer :
- Variable analysis : Compare reaction conditions (e.g., solvent polarity, temperature) or assay protocols (e.g., cell line viability, incubation time). For example, higher yields may result from anhydrous pyridine vs. aqueous bases due to reduced hydrolysis .
- Statistical validation : Apply ANOVA to identify significant variables. Reproduce experiments with controlled parameters (e.g., fixed molar ratios, standardized cell culture media) .
Safety and Best Practices
Q. What safety protocols are critical when handling brominated benzoxazine derivatives?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., pyridine, benzoyl chloride).
- Waste disposal : Neutralize acidic/basic waste before disposal. Brominated compounds require segregation as halogenated waste .
Data Dissemination
Q. How can researchers effectively document and report findings on this compound for peer-reviewed publication?
- Methodological Answer :
- Data organization : Compile synthetic procedures, spectral data (NMR/HRMS), and bioassay results in supplementary materials. Use CIF files for crystallographic data .
- Conflict resolution : Disclose batch-to-batch variability (e.g., purity >95% via HPLC) and statistically validate biological replicates (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
